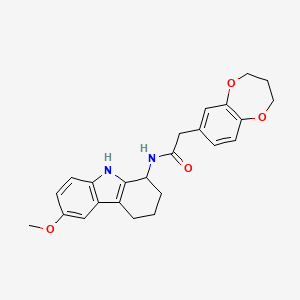![molecular formula C18H16N4O2 B15101934 3,6-dimethyl-N-(1-methyl-1H-indol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B15101934.png)
3,6-dimethyl-N-(1-methyl-1H-indol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-dimethyl-N-(1-methyl-1H-indol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex heterocyclic compound that features an indole moiety fused with an oxazole ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethyl-N-(1-methyl-1H-indol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring. The oxazole ring can be constructed through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions
3,6-dimethyl-N-(1-methyl-1H-indol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
科学的研究の応用
3,6-dimethyl-N-(1-methyl-1H-indol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 3,6-dimethyl-N-(1-methyl-1H-indol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety.
Oxazole Derivatives: Compounds such as oxazole-4-carboxylic acid and 2,5-dimethyl-oxazole are structurally related.
Uniqueness
3,6-dimethyl-N-(1-methyl-1H-indol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its fused ring system, which combines the properties of both indole and oxazole derivatives
特性
分子式 |
C18H16N4O2 |
|---|---|
分子量 |
320.3 g/mol |
IUPAC名 |
3,6-dimethyl-N-(1-methylindol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H16N4O2/c1-10-9-13(16-11(2)21-24-18(16)19-10)17(23)20-14-5-4-6-15-12(14)7-8-22(15)3/h4-9H,1-3H3,(H,20,23) |
InChIキー |
MGTUHOKUVARWNS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=C4C=CN(C4=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'~1~,N'~5~-bis[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide](/img/structure/B15101851.png)

![6-chloro-1-methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-2-carboxamide](/img/structure/B15101862.png)
![3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylthio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B15101881.png)
![7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15101888.png)
![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide](/img/structure/B15101900.png)
![methyl N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]-beta-alaninate](/img/structure/B15101907.png)
![Ethyl 2-({[2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B15101912.png)
![2-[(2-oxo-2-phenylethyl)sulfanyl]-3,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15101915.png)
![methyl (2E)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15101935.png)

![2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B15101942.png)
![methyl 4-({[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B15101955.png)
![N-[(Z)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]aniline](/img/structure/B15101959.png)
